molecular formula C9H18N2O2 B13009269 N,N-dimethyl-2-{[(3-methyloxetan-3-yl)methyl]amino}acetamide

N,N-dimethyl-2-{[(3-methyloxetan-3-yl)methyl]amino}acetamide

Katalognummer: B13009269
Molekulargewicht: 186.25 g/mol
InChI-Schlüssel: XQGQSRAJHRXSAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-{[(3-methyloxetan-3-yl)methyl]amino}acetamide typically involves the reaction of 3-methyloxetan-3-ylmethanol with N,N-dimethylacetamide in the presence of a suitable catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{3-methyloxetan-3-ylmethanol} + \text{N,N-dimethylacetamide} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over reaction parameters such as temperature, pressure, and pH . The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-dimethyl-2-{[(3-methyloxetan-3-yl)methyl]amino}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wirkmechanismus

The mechanism of action of N,N-dimethyl-2-{[(3-methyloxetan-3-yl)methyl]amino}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of the oxetane ring, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C9H18N2O2

Molekulargewicht

186.25 g/mol

IUPAC-Name

N,N-dimethyl-2-[(3-methyloxetan-3-yl)methylamino]acetamide

InChI

InChI=1S/C9H18N2O2/c1-9(6-13-7-9)5-10-4-8(12)11(2)3/h10H,4-7H2,1-3H3

InChI-Schlüssel

XQGQSRAJHRXSAA-UHFFFAOYSA-N

Kanonische SMILES

CC1(COC1)CNCC(=O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.